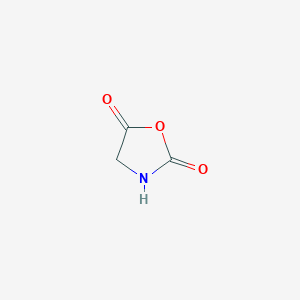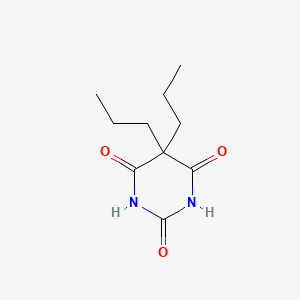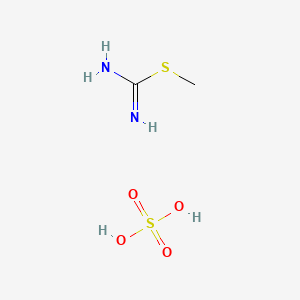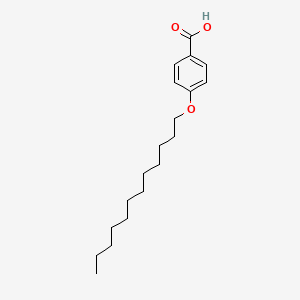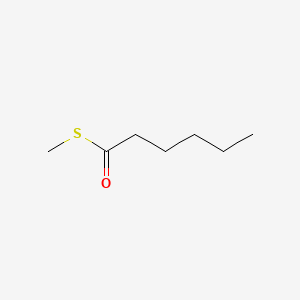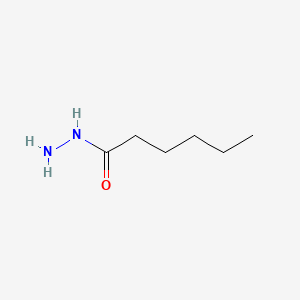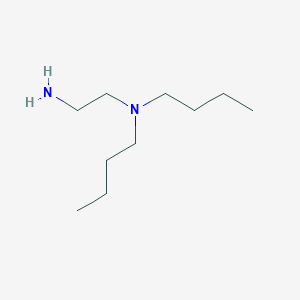
N,N-Dibutylethylenediamine
Übersicht
Beschreibung
N,N-Dibutylethylenediamine is a chemical compound that is related to the ethylenediamine family, where the ethylenediamine moiety is substituted with butyl groups. While the provided papers do not directly discuss N,N-Dibutylethylenediamine, they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of N,N-Dibutylethylenediamine's properties and reactivity.
Synthesis Analysis
The synthesis of related ethylenediamine derivatives is well-documented. For instance, N,N'-Dimethyl-1,2-diphenylethylenediamine was prepared through a reductive-coupling reaction of N-benzylidenemethylamine with titanium, yielding a mixture of diastereomers . This method could potentially be adapted for the synthesis of N,N-Dibutylethylenediamine by using appropriate starting materials and reductive conditions.
Molecular Structure Analysis
The molecular structure of ethylenediamine derivatives is characterized by the presence of nitrogen atoms that can participate in coordination with metals or form hydrogen bonds. For example, N,N'-Diphenylethylenediamine forms a network structure in the crystal state through N—H∙∙∙π and C—H∙∙∙π interactions . This suggests that N,N-Dibutylethylenediamine may also exhibit interesting structural features due to the presence of nitrogen atoms capable of engaging in similar interactions.
Chemical Reactions Analysis
Ethylenediamine derivatives participate in various chemical reactions, often acting as ligands in coordination chemistry. For instance, N,N',N'-trimethylethylenediamine-substituted phosphorus compounds react with transition metals to form coordination compounds . Similarly, N,N-Dibutylethylenediamine could potentially act as a ligand, forming complexes with different metals, which could be of interest in catalysis or material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylenediamine derivatives can vary widely depending on the substituents attached to the nitrogen atoms. For example, halogenated N,N'-diphenethylethylenediamines exhibit varying degrees of lipophilicity and receptor binding affinity, which are influenced by the nature and position of the halogen substituents . By analogy, the butyl substituents in N,N-Dibutylethylenediamine would likely affect its solubility, boiling point, and potential interactions with biological receptors.
Wissenschaftliche Forschungsanwendungen
Catalysis and Complex Formation
- Catalytic Aspects : N,N-Dibutylethylenediamine and related compounds have been utilized in catalysis. For instance, N,N,N',N'-tetraethylethylenediamine demonstrated intramolecular dealkylation reactions in the presence of Ru(II) complexes, leading to chelating amine ligands with N-H functionalities (Morilla et al., 2002).
Ligand Synthesis and Modification
- Synthesis of Novel Ligands : Compounds like N,N-Dibutylethylenediamine have been explored in the synthesis of new ligands. Novel C2 chiral diamine ligands were derived from cyclic Tröger bases, showing potential for complex formation with several metal salts (Miyahara et al., 1999).
Pharmaceutical and Biomedical Applications
- Drug Development : These compounds have been studied in the context of drug development. Chiral N-acylethylenediamines emerged as a new class of modular ligands for catalytic asymmetric additions, useful in pharmaceutical synthesis (Sprout & Seto, 2003).
Materials Science
- Wound Dressing Materials : N,N-Dibutylethylenediamine derivatives were used in the preparation and evaluation of modified chitosan as potential antimicrobial wound dressing materials, showcasing its utility in biomedical materials science (Dang et al., 2018).
Chemical Analysis and Sensing
- Chemical Analysis : These compounds have applications in chemical analysis, such as in the synthesis of radiolabeled biotin derivatives for binding studies (Garlick & Giese, 1988).
Surface Chemistry and
Mining6. Surface Adsorption Studies : The effects of secondary amino groups in compounds like N-Dodecylethylenediamine on quartz surface adsorption have been investigated, which is relevant in mining and mineral processing (Duan et al., 2019).
Polymer Science
- Polymer Synthesis : In polymer science, N,N-Dibutylethylenediamine and its complexes have been used in the polymerization of specific compounds, like the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) using copper complexes as catalysts (Chung et al., 2000).
Therapeutic Research
- Targeted Nanoassembly for Chemo-Radiotherapy : A pH-responsive gold nanoassembly incorporating N,N-dibutylethylenediamine showed potential in enhancing tumor chemo-radiotherapy efficiency, indicating its use in targeted drug delivery systems (Li et al., 2021).
Solvation and Reactivity Studies
- Research in Organic Chemistry : Studies of correlated solvation structures and reactivities of RLi-diamine complexes involving N,N-Dibutylethylenediamine derivatives have contributed to a deeper understanding of organic reaction mechanisms (Rutherford et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
N',N'-dibutylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNDYKKNXVKQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188779 | |
| Record name | N,N-Dibutylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dibutylethylenediamine | |
CAS RN |
3529-09-7 | |
| Record name | N1,N1-Dibutyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dibutylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3529-09-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dibutylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dibutylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Dibutylethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YHT8HA3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



